molecular formula C21H17N B14421720 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine CAS No. 85681-36-3

6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine

Cat. No.: B14421720
CAS No.: 85681-36-3
M. Wt: 283.4 g/mol
InChI Key: OARJCSHADZNGHG-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is an organic compound with a complex structure that includes a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate cyclohexa-2,4-dien-1-imine precursors. One common method involves the use of a base catalyst to facilitate the reaction between 9H-fluoren-9-ylidene and 3,5-dimethylcyclohexa-2,4-dien-1-imine under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Scientific Research Applications

6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is unique due to its specific combination of a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

85681-36-3

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

6-fluoren-9-ylidene-3,5-dimethylcyclohexa-2,4-dien-1-imine

InChI

InChI=1S/C21H17N/c1-13-11-14(2)20(19(22)12-13)21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-12,22H,1-2H3

InChI Key

OARJCSHADZNGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=N)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)C

Origin of Product

United States

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